Technical Monograph: Fmoc-Lys-AMC in Protease Kinetic Profiling
Technical Monograph: Fmoc-Lys-AMC in Protease Kinetic Profiling
[1]
Content Type: Technical Guide & Standard Operating Procedure (SOP) Subject: N-α-Fmoc-L-Lysine-7-amido-4-methylcoumarin (Fmoc-Lys-AMC) Target Audience: Biochemists, Enzymologists, and Drug Discovery Scientists[1]
Part 1: Executive Summary & Chemical Identity[1]
Fmoc-Lys-AMC is a fluorogenic substrate used primarily for the kinetic characterization of trypsin-like serine proteases and specific cysteine proteases .[1] Unlike simpler substrates (e.g., Boc-Lys-AMC or Z-Lys-AMC), the inclusion of the Fmoc (Fluorenylmethyloxycarbonyl) group at the N-terminus introduces significant hydrophobicity and steric bulk.[1] This unique structural feature makes it a critical tool for probing the S2/S3 subsites of enzymes, allowing researchers to differentiate proteases based on their tolerance for hydrophobic residues proximal to the scissile bond.
Core Utility[1]
-
Enzyme Kinetics: Determination of catalytic parameters (
, ) for proteases cleaving C-terminal to Lysine. -
Subsite Mapping: Assessing the hydrophobicity preference of the enzyme's S2 pocket.
-
Inhibitor Screening: High-throughput screening (HTS) for protease inhibitors using fluorescence intensity as a readout.[1]
Chemical Specifications
| Property | Detail |
| Full Name | N-α-(9-Fluorenylmethoxycarbonyl)-L-Lysine-7-amido-4-methylcoumarin |
| Fluorophore | 7-Amino-4-methylcoumarin (AMC) |
| Excitation/Emission | |
| Solubility | Low in water; Soluble in DMSO, DMF.[1][2][3] |
| Cleavage Site | Amide bond between Lysine carboxyl and AMC amine.[1] |
Part 2: Mechanism of Action
The utility of Fmoc-Lys-AMC relies on the "fluorogenic leaving group" principle. In its intact state, the amide linkage between the lysine and the coumarin ring quenches the fluorescence of the AMC group via electron delocalization.
Upon enzymatic hydrolysis, the free AMC (7-amino-4-methylcoumarin) is released.[1][4] The removal of the electron-withdrawing carbonyl group restores the aromatic conjugation of the coumarin, resulting in a massive increase in fluorescence quantum yield.
Diagram 1: Hydrolysis Mechanism
Caption: The enzymatic hydrolysis of Fmoc-Lys-AMC releases the highly fluorescent AMC fluorophore.[1]
Part 3: Critical Experimental Considerations
The "Fmoc Effect" on Solubility and Specificity
The Fmoc group is highly lipophilic. This has two immediate consequences for your experimental design:
-
Solubility: You cannot prepare aqueous stock solutions.[1] You must use DMSO or DMF.[1] When diluting into the assay buffer, you must ensure the final organic solvent concentration is below the enzyme's tolerance threshold (typically < 5% DMSO) to avoid precipitation or enzyme denaturation.
-
Inner Filter Effect: Because Fmoc absorbs in the UV range (260–300 nm) and has a tail extending toward 350 nm, high concentrations of the substrate can absorb the excitation light intended for the AMC, artificially depressing the signal. Always run a standard curve of free AMC in the presence of the substrate to correct for this if using high concentrations (>50 µM).
Distinguishing Substrates (Critical Note)
Researchers often confuse variants of Lys-AMC. Ensure you are using the correct form:
-
Fmoc-Lys-AMC: Substrate for Trypsin-like proteases/Cysteine proteases (cleaves after Lys).[1]
-
Fmoc-Lys(Ac)-AMC: Substrate for HDACs (Deacetylases).[1] The enzyme removes the acetyl group first, followed by trypsin treatment to release AMC.[5]
-
Z-Lys-AMC / Boc-Lys-AMC: Alternative protease substrates with smaller, less hydrophobic protecting groups.[1]
Part 4: Standard Operating Procedure (SOP) for Kinetic Assay
Objective: Determine the
Materials
-
Substrate Stock: 10 mM Fmoc-Lys-AMC in anhydrous DMSO. Store at -20°C, desiccated.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM CaCl₂ (Calcium is often required for trypsin-like stability).[1]
-
Enzyme: Purified Protease (e.g., Trypsin, Plasmin, or Cathepsin B).[1]
-
Standard: Free AMC (7-Amino-4-methylcoumarin), 1 mM in DMSO.[1]
-
Plate: 96-well solid black microplate (to minimize background scattering).[1]
Protocol Workflow
Step 1: Preparation of Working Solutions
-
Substrate Dilution Series: Prepare 2x concentrations of substrate in Assay Buffer.
-
Range: 0 µM to 200 µM (Final assay conc: 0–100 µM).
-
Note: Maintain constant DMSO concentration (e.g., 2%) across all dilutions to prevent solvent effects from skewing data.[1]
-
-
Enzyme Solution: Dilute enzyme to 2x working concentration (e.g., 10 nM) in Assay Buffer. Keep on ice.
Step 2: The Kinetic Read[6]
-
Add 50 µL of Substrate Dilution to wells (in triplicate).
-
Incubate plate at 37°C for 5 minutes to equilibrate temperature.
-
Add 50 µL of Enzyme Solution to initiate reaction.[1]
-
Immediately place in fluorescence plate reader.[1]
-
Settings:
Step 3: Standard Curve Generation[1]
-
Prepare a dilution series of Free AMC (0, 0.1, 0.5, 1, 5, 10 µM) in the exact same buffer + DMSO mix used in the assay.
-
Calculate the Conversion Factor (RFU/µM) . This converts arbitrary fluorescence units into micromoles of product.
Diagram 2: Assay Workflow
Caption: Step-by-step workflow for high-throughput kinetic profiling using Fmoc-Lys-AMC.
Part 5: Data Analysis & Troubleshooting
Calculating Activity[1][7]
-
Extract Slope: For each well, calculate the slope of the linear portion of the curve (RFU/min).
-
Convert to Velocity:
-
Michaelis-Menten Fit: Plot
(y-axis) vs. [Substrate] (x-axis).[1][5] Fit to the equation: [1]
Troubleshooting Table
| Issue | Probable Cause | Solution |
| High Background Fluorescence | Free AMC contamination or Autohydrolysis. | Check stock purity. Store stock desiccated at -20°C. |
| Non-Linear Kinetics | Substrate depletion or Enzyme instability.[1] | Use less enzyme.[1] Ensure [S] >> [E]. Add BSA (0.1%) to stabilize enzyme.[1] |
| Precipitation | Substrate insolubility in aqueous buffer.[1] | Reduce final [S]. Increase DMSO (max 5%). Switch to Z-Lys-AMC if Fmoc is too hydrophobic.[1] |
| Inner Filter Effect | Substrate absorbing excitation light.[1] | Correct using an internal standard or reduce substrate concentration range. |
References
-
Sigma-Aldrich. (n.d.).[1] Fluorogenic Substrates for Protease Assays: Technical Bulletin. Retrieved from [1]
-
AAT Bioquest. (n.d.).[1] AMC (7-Amino-4-methylcoumarin) Spectrum and Properties. Retrieved from [1]
-
Harris, J. L., et al. (2000).[1] "Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries." Proceedings of the National Academy of Sciences, 97(14), 7754-7759.[1] (Foundational context for AMC substrate profiling).
-
BroadPharm. (n.d.).[1] Fmoc-Lys(AMCA)-OH Product Specifications. Retrieved from [1]
-
BenchChem. (2025).[1] Solubility of Fmoc-Amino Acids in DMF and DMSO. Retrieved from [1]
Sources
- 1. Fmoc-L-Lys(4-N3-Z)-OH | ADC Linker | 1446511-14-3 | Invivochem [invivochem.com]
- 2. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 3. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jasco.hu [jasco.hu]
- 5. explorationpub.com [explorationpub.com]
- 6. Quantification of Protein Kinase Enzymatic Activity in Unfractionated Cell Lysates Using CSox-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
